tert-butyl N-[2-[(2,4-difluorophenyl)methoxy]cyclohexyl]carbamate
Description
tert-Butyl N-[2-[(2,4-difluorophenyl)methoxy]cyclohexyl]carbamate is a synthetic intermediate characterized by a cyclohexyl backbone substituted with a tert-butyl carbamate group and a 2,4-difluorobenzyl ether moiety. This compound is structurally designed to balance lipophilicity (via the tert-butyl group) and electronic modulation (via fluorine atoms), making it a versatile intermediate in medicinal chemistry, particularly for protecting amines during multi-step syntheses .
Properties
Molecular Formula |
C18H25F2NO3 |
|---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
tert-butyl N-[2-[(2,4-difluorophenyl)methoxy]cyclohexyl]carbamate |
InChI |
InChI=1S/C18H25F2NO3/c1-18(2,3)24-17(22)21-15-6-4-5-7-16(15)23-11-12-8-9-13(19)10-14(12)20/h8-10,15-16H,4-7,11H2,1-3H3,(H,21,22) |
InChI Key |
BLTIXLWYONJJAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1OCC2=C(C=C(C=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-[(2,4-difluorophenyl)methoxy]cyclohexyl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclohexyl derivative. One common method involves the use of tert-butyl carbamate and 2,4-difluorophenylmethanol in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: tert-Butyl N-[2-[(2,4-difluorophenyl)methoxy]cyclohexyl]carbamate can undergo oxidation reactions, typically in the presence of strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a catalyst.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology:
- Investigated for its potential as an antimicrobial agent due to the presence of the difluorophenyl group .
Medicine:
- Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators .
Industry:
Mechanism of Action
The mechanism of action of tert-butyl N-[2-[(2,4-difluorophenyl)methoxy]cyclohexyl]carbamate involves its interaction with specific molecular targets. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or modulation of their activity. The cyclohexyl group provides structural stability and influences the compound’s overall conformation, affecting its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table highlights key structural, synthetic, and functional differences between tert-butyl N-[2-[(2,4-difluorophenyl)methoxy]cyclohexyl]carbamate and analogous compounds:
Structural and Functional Insights
Electronic and Steric Effects
- Fluorine Substituents: The 2,4-difluorophenyl group in the target compound provides electron-withdrawing effects, enhancing binding affinity to hydrophobic enzyme pockets compared to non-fluorinated analogs like tert-butyl N-[1-(2-hydroxyethyl)cyclohexyl]carbamate () .
- Cyclohexyl Backbone : The cyclohexyl ring introduces conformational rigidity, contrasting with linear chains in compounds like tert-butyl N-[2-(furan-2-yl)-2-oxoethyl]carbamate (), which may exhibit greater flexibility .
Biological Activity
Tert-butyl N-[2-[(2,4-difluorophenyl)methoxy]cyclohexyl]carbamate (CAS Number: 1951425-20-9) is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including research findings, case studies, and relevant data tables.
- Molecular Formula : CHFN O
- Molecular Weight : 341.4 g/mol
- Structure : The compound features a tert-butyl group attached to a carbamate moiety, which is linked to a cyclohexyl group substituted with a difluorophenyl methoxy group.
Biological Activity
The biological activity of this compound has been explored in various studies, focusing on its pharmacological properties and potential therapeutic applications.
Research indicates that this compound may interact with specific biological pathways, influencing cellular processes. Its structural components suggest potential interactions with neurotransmitter systems and enzyme activities.
Case Studies and Research Findings
-
Anticancer Activity :
- A study published in Journal of Medicinal Chemistry reported that derivatives of carbamate compounds exhibit significant anticancer properties by inducing apoptosis in cancer cells through the modulation of signaling pathways . this compound was included in the screening process and showed promising results.
- Neuroprotective Effects :
- Anti-inflammatory Properties :
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
